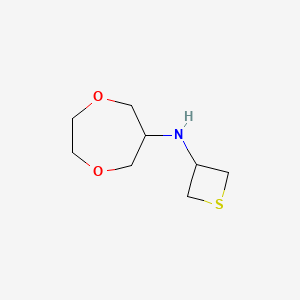
N-Allyl-4-chloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-4-chloronicotinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of nicotinamide, where the nicotinamide ring is substituted with an allyl group at the nitrogen atom and a chlorine atom at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Allyl-4-chloronicotinamide can be synthesized through several methods. One common method involves the reaction of 4-chloronicotinamide with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction typically proceeds at room temperature and yields the desired product after purification.
Another method involves the use of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In this approach, N-allyl imines are activated via C-H activation and subsequently undergo nucleophilic attack by glycinates, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-4-chloronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as N-chloronicotinamide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 4-position of the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-chloronicotinamide in aqueous acetic acid medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with the allyl group intact.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-Allyl-4-chloronicotinamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Allyl-4-chloronicotinamide involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as an oxidizing agent, transferring electrons to the substrate and undergoing reduction itself . The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with bacterial cell membranes and enzymes, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
N-Allyl-4-chloronicotinamide can be compared with other similar compounds, such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-Bromophenyl)-2-chloronicotinamide (ND4)
These compounds share a similar nicotinamide core structure but differ in the substituents on the pyridine ring. This compound is unique due to the presence of the allyl group, which imparts different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62458-87-1 |
|---|---|
Molekularformel |
C9H9ClN2O |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
4-chloro-N-prop-2-enylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H9ClN2O/c1-2-4-12-9(13)7-6-11-5-3-8(7)10/h2-3,5-6H,1,4H2,(H,12,13) |
InChI-Schlüssel |
RGNCOSHHPFQSJX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C1=C(C=CN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


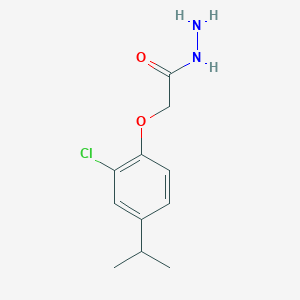
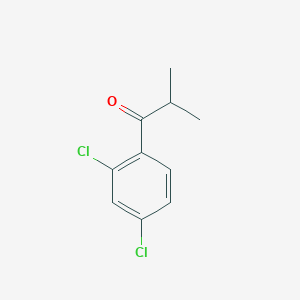
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)


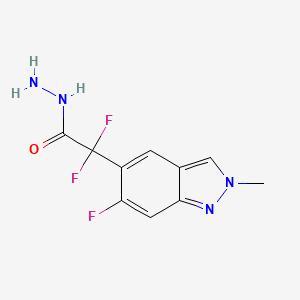

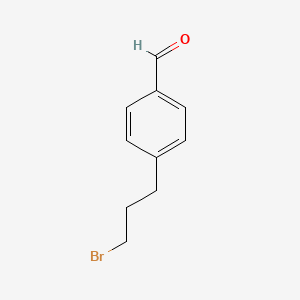

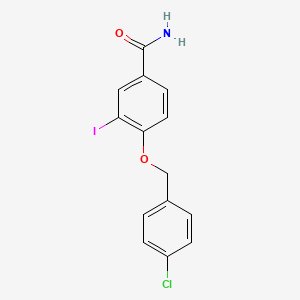
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)
